5-(2-Fluorophenyl)-4-((4-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(2-Fluorophenyl)-4-((4-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol: is a mouthful, but its structure reveals its complexity. Let’s break it down:
Core Structure: The compound consists of a 1,2,4-triazole ring fused with a thiol group (sulfur atom) and an amino group.
Functional Groups:
Preparation Methods
Synthetic Routes::
Radical Approach: Protodeboronation of alkyl boronic esters can be utilized to synthesize this compound. The radical-based method allows access to 1°, 2°, and 3° alkyl boronic esters.
Matteson–CH₂–Homologation: Combining protodeboronation with Matteson homologation enables formal anti-Markovnikov alkene hydromethylation, a valuable transformation.
Application to Natural Products: The hydromethylation sequence has been applied to natural products like methoxy-protected (−)-Δ8-THC and cholesterol.
Industrial Production:: While industrial-scale production methods are not widely documented, research efforts continue to optimize synthetic routes for practical applications.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions yield diverse products, including derivatives of the core structure.
Scientific Research Applications
Chemistry: Used as a versatile building block in organic synthesis.
Biology: Investigated for potential bioactivity, including antimicrobial or antitumor properties.
Medicine: Research explores its pharmacological effects and potential drug development.
Industry: Applications in materials science, catalysis, and more.
Mechanism of Action
Targets: The compound likely interacts with specific molecular targets, affecting cellular processes.
Pathways: Further studies are needed to elucidate the precise mechanisms.
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features compared to related compounds.
Similar Compounds: Explore related triazoles, thiol-containing molecules, and fluorinated aromatics.
Properties
CAS No. |
578759-92-9 |
---|---|
Molecular Formula |
C16H13FN4S |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
3-(2-fluorophenyl)-4-[(E)-(4-methylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H13FN4S/c1-11-6-8-12(9-7-11)10-18-21-15(19-20-16(21)22)13-4-2-3-5-14(13)17/h2-10H,1H3,(H,20,22)/b18-10+ |
InChI Key |
LATDTLRIVGEFQX-VCHYOVAHSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3F |
Canonical SMILES |
CC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3F |
Origin of Product |
United States |
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